2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)-acetamide
Overview
Description
2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)-acetamide, also known as CMPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents. CMPA has been used in a wide range of applications, including drug discovery, biochemistry, and molecular biology. In
Scientific Research Applications
1. Coordination Complexes and Antioxidant Activity
2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)-acetamide derivatives have been used in synthesizing coordination complexes with potential antioxidant activities. Pyrazole-acetamide derivatives, similar in structure to this compound, have been studied for their ability to form coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant properties as determined by various in vitro methods (Chkirate et al., 2019).
2. Hydrolysis and Chemical Transformations
Research on derivatives of this compound has shown interesting chemical behavior under different conditions. For example, studies on acid-catalyzed hydrolysis of pyrazol α-chloroacetanilide derivatives have revealed the formation of various compounds through cleavage of N-amido bonds and subsequent condensation reactions (Rouchaud et al., 2010).
3. Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives, which include this compound, have been studied for their inhibitory effects on fatty acid synthesis in green algae. These compounds, used as herbicides, have shown to impact the metabolic pathways in certain plant species (Weisshaar & Böger, 1989).
4. Synthesis of Novel Compounds with Anti-inflammatory Activity
Research into synthesizing novel compounds using pyrazole-acetamide derivatives has demonstrated significant potential in the development of anti-inflammatory drugs. The synthesis of various derivatives has led to compounds exhibiting notable anti-inflammatory activities (Sunder & Maleraju, 2013).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species.
Mode of Action
A molecular docking study conducted on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide might interact with its targets in a similar manner, leading to changes in the target’s function.
properties
IUPAC Name |
2-chloro-N-(1-methylpyrazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-10-4-5(3-8-10)9-6(11)2-7/h3-4H,2H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBFTFWNDHJCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424503 | |
Record name | 2-chloro-N-(1-methylpyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957261-64-2 | |
Record name | 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957261-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(1-methylpyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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